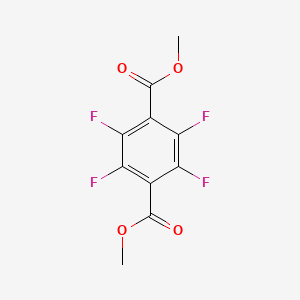

Dimethyl 2,3,5,6-tetrafluoroterephthalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2,3,5,6-tetrafluorobenzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O4/c1-17-9(15)3-5(11)7(13)4(10(16)18-2)8(14)6(3)12/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEMPCVTIITKAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C(=C1F)F)C(=O)OC)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90469389 | |

| Record name | dimethyl 2,3,5,6-tetrafluoroterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727-55-9 | |

| Record name | dimethyl 2,3,5,6-tetrafluoroterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Aromatic Esters

An In-depth Technical Guide to Dimethyl 2,3,5,6-tetrafluoroterephthalate (CAS 727-55-9): A Versatile Fluorinated Building Block for Advanced Materials and Medicinal Chemistry

This compound, identified by CAS number 727-55-9, is a symmetrically substituted aromatic diester. Its structure is characterized by a perfluorinated benzene ring with two methyl ester groups at the para positions. This arrangement of highly electronegative fluorine atoms imparts significant and unique electronic properties to the molecule, rendering the aromatic ring electron-deficient and activating the ester functionalities towards specific chemical transformations. These characteristics make it a highly valuable building block in several advanced fields. In materials science, it serves as a crucial precursor to 2,3,5,6-tetrafluoroterephthalic acid, a rigid linker ligand used in the synthesis of specialized Metal-Organic Frameworks (MOFs) and coordination polymers.[1][2] The presence of fluorine atoms in these frameworks can modulate pore size, hydrophobicity, and gas sorption properties. In synthetic organic chemistry and drug development, the tetrafluorinated phenyl core is a desirable scaffold for creating novel therapeutics with enhanced metabolic stability and binding affinities. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications for professionals in research and development.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational to its application. The high degree of fluorination and molecular symmetry of this compound dictates its behavior and analytical signatures.

Physicochemical Properties

The key physical and chemical properties are summarized in the table below, compiled from various chemical data repositories.[3][4][5]

| Property | Value | Source |

| CAS Number | 727-55-9 | [3] |

| Molecular Formula | C₁₀H₆F₄O₄ | [3] |

| Molecular Weight | 266.15 g/mol | [3] |

| IUPAC Name | dimethyl 2,3,5,6-tetrafluorobenzene-1,4-dicarboxylate | [3] |

| Boiling Point | 311.1 ± 42.0 °C at 760 mmHg | [4] |

| Density | 1.5 ± 0.1 g/cm³ | [4] |

| Appearance | White solid (typical) | N/A |

| Storage Temperature | 2-8°C Refrigerator | [6] |

Structural & Spectroscopic Characterization

The molecular structure lends itself to straightforward yet informative spectroscopic analysis. The expected spectral data provides a self-validating system for identity and purity confirmation.

-

¹H-NMR Spectroscopy: Due to the molecule's plane of symmetry, the six protons of the two methyl groups are chemically equivalent. This results in a single, sharp signal in the proton NMR spectrum, typically observed around 3.9 ppm. The absence of any adjacent protons means this peak will be a singlet.

-

¹³C-NMR Spectroscopy: The symmetry of the molecule results in three distinct carbon signals: one for the methyl carbons, one for the carbonyl carbons of the ester groups, and one for the four equivalent aromatic carbons attached to fluorine.

-

¹⁹F-NMR Spectroscopy: Similar to the proton NMR, the four fluorine atoms are chemically equivalent due to symmetry. This leads to a single signal in the fluorine-19 NMR spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands characteristic of its functional groups. A strong C=O stretching vibration for the ester carbonyl group is expected in the range of 1720-1740 cm⁻¹. Additionally, strong C-F stretching bands will be prominent in the fingerprint region, typically between 1100 and 1300 cm⁻¹.[7]

-

Mass Spectrometry (MS): In Electron Impact (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 266. Common fragmentation patterns would include the loss of a methoxy group (-OCH₃) to give a fragment at m/z = 235, or the loss of a methyl carboxylate group (-COOCH₃) to give a fragment at m/z = 207.[7]

Part 2: Synthesis and Derivatization Pathways

The utility of this compound stems from its role as a stable, isolable precursor to more reactive or functional molecules. Its synthesis and subsequent chemical transformations are critical workflows for its application.

Primary Synthesis: Esterification of 2,3,5,6-Tetrafluoroterephthalic Acid

The most direct and common synthesis route is the Fischer esterification of commercially available 2,3,5,6-tetrafluoroterephthalic acid (CAS 652-36-8).[8] The causality for this choice is the high reactivity of the carboxylic acid under acidic conditions and the ability to drive the reaction to completion by using an excess of the alcohol, methanol.

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3,5,6-tetrafluoroterephthalic acid (10.0 g, 42.0 mmol).

-

Reagent Addition: Add an excess of anhydrous methanol (100 mL). While stirring, cautiously add concentrated sulfuric acid (2 mL) as the catalyst. Rationale: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol.[9]

-

Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, reduce the volume of methanol by approximately half using a rotary evaporator.

-

Isolation: Pour the concentrated mixture into 200 mL of ice-cold water. The product, being insoluble in water, will precipitate out as a white solid.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid. Further purification is achieved by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Key Derivatization Reactions

A primary application of the title compound is its use as a precursor for 2,3,5,6-tetrafluoro-1,4-benzenedimethanol (CAS 92339-07-6), a fluorinated diol monomer.[10][11] The conversion of the robust ester groups into primary alcohols requires a potent reducing agent.

-

Reactor Setup: In a three-neck flask under an inert atmosphere (e.g., Nitrogen), suspend this compound (5.0 g, 18.8 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).

-

Reducing Agent: Cool the suspension to 0°C in an ice bath. Cautiously add sodium borohydride (NaBH₄, 2.13 g, 56.4 mmol) portion-wise. Rationale: NaBH₄ is a selective reducing agent for esters, though it is less reactive than alternatives like LiAlH₄, making the reaction easier to control. The electron-withdrawing fluorine atoms increase the electrophilicity of the ester carbonyls, facilitating this reduction.[10]

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by slowly adding 1M HCl at 0°C until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude diol.

-

Purification: The product, 2,3,5,6-tetrafluoro-1,4-benzenedimethanol, can be purified by column chromatography or recrystallization.

This compound is a convenient and stable precursor for the corresponding dicarboxylic acid linker, which is pivotal in constructing MOFs. The hydrolysis can be performed as a separate step or in situ during the MOF synthesis.

-

Reaction Setup: Dissolve this compound (5.0 g, 18.8 mmol) in a mixture of methanol (50 mL) and water (50 mL).

-

Hydrolysis: Add sodium hydroxide (2.25 g, 56.4 mmol) and heat the mixture to reflux for 2-3 hours.

-

Acidification: After cooling, remove the methanol via rotary evaporation. Acidify the remaining aqueous solution to pH < 2 with concentrated HCl.

-

Isolation: The 2,3,5,6-tetrafluoroterephthalic acid will precipitate as a white solid. Collect the product by vacuum filtration, wash with cold water, and dry. The purity can be confirmed by NMR and melting point determination.

Part 3: Applications in Advanced Materials and Drug Discovery

The unique electronic and structural features of this compound make it a strategic component in the design of functional materials and complex organic molecules.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The in-situ or pre-synthesized 2,3,5,6-tetrafluoroterephthalic acid serves as a "linker" or "strut" that connects metal-containing nodes to form a porous, crystalline framework. The fluorination of the linker is a key design element.

-

Causality of Fluorination: The highly electronegative fluorine atoms alter the electronic properties of the linker, which can influence the framework's interaction with guest molecules like H₂ or CO₂.[1] Furthermore, the steric bulk and C-F···H-C interactions can direct the self-assembly process, sometimes leading to novel network topologies not seen with the non-fluorinated terephthalate linker.[2][12]

Caption: Conceptual diagram of Metal-Organic Framework (MOF) synthesis.

Scaffold for Drug Discovery

While not a drug itself, this compound is a valuable starting material for synthesizing more complex molecules for pharmaceutical applications. The tetrafluorophenyl ring is a bioisostere for other aromatic systems, but with distinct properties.

-

Metabolic Stability: The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Incorporating a perfluorinated ring can block metabolic pathways, increasing the half-life of a drug candidate.

-

Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which can enhance membrane permeability. The strong electron-withdrawing nature of the ring also lowers the pKa of adjacent acidic protons, which can be used to fine-tune binding interactions with biological targets.[13] The diester can be derivatized into various functionalities (amides, hydrazides, etc.) to explore a wide chemical space in a lead optimization campaign.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic enabling molecule. Its robust and symmetric structure, combined with the profound electronic influence of its fluorine substituents, provides a reliable and versatile platform for innovation. For materials scientists, it is a key entry point to fluorinated MOFs with tailored properties for gas storage and separation. For medicinal chemists, it offers a metabolically stable and electronically tunable scaffold for the rational design of next-generation therapeutics. The well-defined synthesis and reaction pathways described herein provide a solid foundation for researchers and developers to harness the full potential of this powerful fluorinated building block.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

ChemSrc. CAS#:727-55-9 | this compound. Available from: [Link]

-

Lässig, D., et al. (2010). Optimized Synthesis of Tetrafluoroterephthalic Acid: A Versatile Linking Ligand for the Construction of New Coordination Polymers and Metal-Organic Frameworks. Inorganic Chemistry, 49(20), 9350-9357. Available from: [Link]

-

ResearchGate. A new route to 2,3,5,6-tetrafluoroterephthal aldehyde and its chemical transformation. Available from: [Link]

-

Pharmaffiliates. This compound. Available from: [Link]

-

ACS Figshare. Coordination Polymers with Tetrafluoroterephthalate as Bridging Ligand. Available from: [Link]

-

YouTube. Synthesis and Characterization of Functionalized Metal organic Frameworks. Available from: [Link]

-

PubMed. Optimized synthesis of tetrafluoroterephthalic acid: a versatile linking ligand for the construction of new coordination polymers and metal-organic frameworks. Available from: [Link]

- Yaghi, O. M., et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron.

-

ResearchGate. Coordination Polymers with Tetrafluoroterephthalate as Bridging Ligand | Request PDF. Available from: [Link]

-

ResearchGate. Hydrolysis of Dimethyl Terephthalate for the Production of Terephthalic Acid | Request PDF. Available from: [Link]

-

MDPI. Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Available from: [Link]

-

PubChem. 2,3,5,6-Tetrafluoroterephthalic acid. National Center for Biotechnology Information. Available from: [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available from: [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

PubChem. 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Collection - Coordination Polymers with Tetrafluoroterephthalate as Bridging Ligand - Crystal Growth & Design - Figshare [acs.figshare.com]

- 3. This compound | C10H6F4O4 | CID 11608660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS#:727-55-9 | this compound | Chemsrc [chemsrc.com]

- 5. diMethyl2,3,5,6-tetrafluoroterephthalate | 727-55-9 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. 2,3,5,6-Tetrafluoroterephthalic acid | C8H2F4O4 | CID 69549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol | 92339-07-6 | Benchchem [benchchem.com]

- 11. 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol | C8H6F4O2 | CID 4098835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jelsciences.com [jelsciences.com]

Dimethyl 2,3,5,6-tetrafluoroterephthalate molecular weight and formula

An In-depth Technical Guide to Dimethyl 2,3,5,6-tetrafluoroterephthalate

Abstract

This compound is a fluorinated aromatic compound of significant interest in advanced materials science and as a versatile building block in synthetic chemistry. Its rigid, electron-deficient aromatic core, functionalized with reactive ester groups, makes it a prime precursor for the synthesis of metal-organic frameworks (MOFs), coordination polymers, and other functional materials. This guide provides a comprehensive overview of its core molecular properties, a detailed synthesis protocol, and discusses the scientific rationale behind its applications, particularly for professionals in research and development.

The Strategic Importance of Fluorinated Terephthalates

In modern materials and medicinal chemistry, the strategic incorporation of fluorine atoms into organic molecules is a widely used strategy to modulate physicochemical properties. Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's electronic character, lipophilicity, metabolic stability, and conformational preferences.[1] this compound serves as a quintessential example of a high-value, fluorinated building block. The tetrafluorinated benzene ring creates a highly electron-deficient (π-acidic) system, which imparts unique properties to the materials derived from it. This guide delves into the specifics of this compound, providing researchers with the foundational knowledge required for its effective utilization.

Core Molecular Profile

The fundamental identity of this compound is defined by its chemical formula, molecular weight, and structure. These core attributes are summarized below.

| Identifier | Value | Source |

| Molecular Formula | C₁₀H₆F₄O₄ | [2][3][4] |

| Molecular Weight | 266.15 g/mol | [2][3][4] |

| IUPAC Name | dimethyl 2,3,5,6-tetrafluorobenzene-1,4-dicarboxylate | [2] |

| CAS Number | 727-55-9 | [2][3][4] |

| Chemical Structure |  | [2] |

| Appearance | White to off-white solid | [4] |

Synthesis and Mechanistic Considerations

The primary and most direct route to this compound is through the esterification of its parent dicarboxylic acid, 2,3,5,6-tetrafluoroterephthalic acid (H₂tfBDC).

Rationale for the Esterification Pathway

The synthesis begins with H₂tfBDC, a compound that can itself be produced in high yield (95%) via an optimized protocol involving the lithiation and subsequent carbonation of 1,2,4,5-tetrafluorobenzene.[5] The conversion of the dicarboxylic acid to its dimethyl ester is a critical step for several downstream applications. For instance, the direct reduction of a carboxylic acid to an alcohol is challenging and requires harsh reducing agents. In contrast, the ester derivative, this compound, can be readily reduced to the corresponding diol (2,3,5,6-tetrafluoro-1,4-benzenedimethanol) under milder conditions using reagents like potassium borohydride (KBH₄).[6] This improved reactivity and handling makes the dimethyl ester a more versatile intermediate.

Synthesis Workflow Diagram

The logical flow from the commercially available starting material to the target compound and its subsequent potential transformations is illustrated below.

Caption: Synthesis pathway and key applications of the title compound.

Key Applications in Research and Development

The unique electronic properties of the tetrafluorinated aromatic ring are central to the applications of this molecule.

-

Precursor for Metal-Organic Frameworks (MOFs): The parent acid, H₂tfBDC, is a highly sought-after "linker" or "strut" for creating MOFs.[5] The electron-withdrawing fluorine atoms alter the coordination chemistry and can lead to novel framework topologies and properties, such as enhanced gas sorption or catalytic activity.

-

Intermediate for Functional Alcohols: As previously mentioned, the dimethyl ester is a key intermediate for synthesizing 2,3,5,6-tetrafluoro-1,4-benzenedimethanol.[6] This diol can then be used to build polyesters, polyethers, or other polymers with high thermal stability and unique dielectric properties imparted by the fluorinated core.

-

Building Block in Drug Discovery: While this specific molecule is not a drug, it serves as a valuable building block. The 2,3,5,6-tetrafluorophenylene motif is explored in drug design to enhance binding affinity (through fluorine-protein interactions), improve metabolic stability, and fine-tune lipophilicity to optimize pharmacokinetic profiles.[1]

Experimental Protocol: Synthesis and Characterization

This section provides a self-validating protocol for the laboratory-scale synthesis of this compound.

Fischer Esterification of 2,3,5,6-Tetrafluoroterephthalic Acid

Objective: To convert 2,3,5,6-tetrafluoroterephthalic acid to its corresponding dimethyl ester.

Materials:

-

2,3,5,6-Tetrafluoroterephthalic acid (H₂tfBDC) (1.0 eq)

-

Anhydrous Methanol (MeOH) (large excess, serves as solvent and reagent)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.05 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,3,5,6-tetrafluoroterephthalic acid (1.0 eq).

-

Reagent Addition: Add a large excess of anhydrous methanol to the flask until the acid is fully suspended.

-

Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid dropwise.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C). Maintain reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting acid spot disappears.

-

Causality Note: Heating under reflux ensures the reaction reaches equilibrium faster. The large excess of methanol drives the equilibrium towards the product side, maximizing the yield, in accordance with Le Châtelier's principle.

-

-

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing cold saturated sodium bicarbonate solution. This neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Workup - Washing & Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexanes/ethyl acetate) to yield a white crystalline solid.

Characterization Workflow

The identity and purity of the synthesized product must be confirmed through standard analytical techniques.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. This compound | C10H6F4O4 | CID 11608660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. diMethyl2,3,5,6-tetrafluoroterephthalate | 727-55-9 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol | 92339-07-6 | Benchchem [benchchem.com]

An In-depth Technical Guide to Dimethyl 2,3,5,6-tetrafluoroterephthalate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, conformation, and biological activity. Among the vast array of fluorinated building blocks, Dimethyl 2,3,5,6-tetrafluoroterephthalate stands out as a versatile and highly valuable chemical intermediate. Its perfluorinated aromatic core, flanked by two reactive ester functionalities, offers a unique platform for the synthesis of novel therapeutic agents, advanced polymers, and functional materials. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its diverse applications, with a particular focus on its relevance to drug discovery and development.

Compound Profile: this compound

IUPAC Name: Dimethyl 2,3,5,6-tetrafluorobenzene-1,4-dicarboxylate

CAS Number: 727-55-9

Molecular Formula: C₁₀H₆F₄O₄

Molecular Weight: 266.15 g/mol

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | |

| Melting Point | 105-107 °C | |

| Boiling Point | 285.3±40.0 °C at 760 mmHg | |

| Density | 1.5±0.1 g/cm³ | |

| Solubility | Soluble in common organic solvents. | |

| Storage Temperature | 2-8°C |

Spectroscopic Data

-

¹H NMR: A single peak in the upfield region (around 3.9 ppm) corresponding to the two equivalent methyl groups.

-

¹³C NMR: Signals for the methyl carbons, the ester carbonyl carbons, and the aromatic carbons. The fluorine substitution will result in characteristic C-F coupling.

-

¹⁹F NMR: A single resonance for the four equivalent fluorine atoms on the aromatic ring.

-

IR Spectroscopy: Characteristic peaks for C=O stretching of the ester groups, C-F stretching, and aromatic C=C stretching.

-

Mass Spectrometry: The molecular ion peak (M+) at m/z 266.15, along with characteristic fragmentation patterns.

Synthesis of this compound

The primary and most straightforward method for the synthesis of this compound is the Fischer esterification of its corresponding dicarboxylic acid, 2,3,5,6-tetrafluoroterephthalic acid.

Synthesis of the Precursor: 2,3,5,6-Tetrafluoroterephthalic Acid

An optimized protocol for the synthesis of 2,3,5,6-tetrafluoroterephthalic acid involves the direct carboxylation of 1,2,4,5-tetrafluorobenzene. This method circumvents the formation of the monosubstituted byproduct, simplifying purification.

Experimental Protocol: Synthesis of 2,3,5,6-Tetrafluoroterephthalic Acid

-

Reaction Setup: A solution of 1,2,4,5-tetrafluorobenzene in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon).

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi) in hexanes (typically 2.5 equivalents) is added dropwise via a syringe, maintaining the temperature below -60 °C. The reaction mixture is stirred at this temperature for 30 minutes.

-

Carbonation: Dry carbon dioxide gas is bubbled through the reaction mixture for an extended period, allowing the mixture to slowly warm to room temperature.

-

Work-up: The reaction is quenched by the addition of aqueous hydrochloric acid (e.g., 1 M HCl). The organic solvent is removed under reduced pressure.

-

Purification: The resulting solid is washed with a non-polar solvent (e.g., pentane) to remove any remaining starting material, yielding highly pure 2,3,5,6-tetrafluoroterephthalic acid.

Fischer Esterification to this compound

The esterification of 2,3,5,6-tetrafluoroterephthalic acid with methanol is a classic acid-catalyzed reaction.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: 2,3,5,6-Tetrafluoroterephthalic acid is suspended in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is carefully added to the stirred suspension.

-

Reaction: The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexanes/ethyl acetate) to yield pure this compound.

Caption: Synthetic pathway to this compound.

Applications in Drug Development and Beyond

The highly electron-deficient nature of the perfluorinated aromatic ring in this compound makes it an attractive scaffold in medicinal chemistry and materials science.

Role in Medicinal Chemistry

The introduction of trifluoromethyl groups and fluorinated aromatic rings is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. While specific applications of this compound in drug candidates are not extensively documented in publicly available literature, its potential lies in its use as a rigid linker or core scaffold. The ester groups can be readily hydrolyzed to the corresponding dicarboxylic acid or converted to other functional groups, allowing for the attachment of pharmacophoric moieties.

The tetrafluorinated phenyl ring can engage in favorable non-covalent interactions, such as halogen bonding and multipolar interactions, with biological targets. Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the pKa of adjacent functional groups, which can be crucial for optimizing drug-receptor interactions.

Precursor to Other Valuable Intermediates

This compound is a key precursor for the synthesis of 2,3,5,6-tetrafluoro-1,4-benzenedimethanol. This reduction can be achieved using strong reducing agents like lithium aluminum hydride or, more mildly, with sodium borohydride under specific conditions. 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol, in turn, is a valuable monomer for the synthesis of fluorinated polyesters and other polymers with enhanced thermal and chemical stability.

Caption: Role as a precursor to valuable chemical intermediates.

Safety and Handling

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Hazard Identification (based on related compounds):

-

May cause skin and eye irritation.

-

May cause respiratory tract irritation.

Conclusion and Future Outlook

This compound is a valuable and versatile building block with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis and the unique properties imparted by its perfluorinated core make it an attractive starting material for the creation of novel molecules with tailored properties. As the demand for advanced materials and more effective therapeutics continues to grow, the importance of key intermediates like this compound is set to increase. Further research into its reactivity and applications will undoubtedly unlock new opportunities for innovation in drug discovery and beyond.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemsrc. CAS#:727-55-9 | this compound. [Link]

-

ACS Publications. Optimized Synthesis of Tetrafluoroterephthalic Acid: A Versatile Linking Ligand for the Construction of New Coordination Polymers and Metal-Organic Frameworks. Inorganic Chemistry. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Physical and chemical properties of Dimethyl 2,3,5,6-tetrafluoroterephthalate

An In-Depth Technical Guide to Dimethyl 2,3,5,6-tetrafluoroterephthalate: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Introduction

This compound is a fluorinated aromatic diester that serves as a critical building block in advanced materials science and organic synthesis. The strategic placement of four fluorine atoms on the benzene ring imparts unique electronic properties, enhanced thermal stability, and chemical resistance to the molecule and its derivatives. This guide provides a comprehensive technical overview of its core physical and chemical properties, synthesis protocols, reactivity, and applications for researchers, scientists, and professionals in drug development and material science. The narrative emphasizes the causal relationships between the molecular structure and its functional properties, offering field-proven insights into its practical application.

Molecular Identity and Structural Characteristics

Understanding the fundamental structure of this compound is key to appreciating its chemical behavior. The molecule consists of a central 1,4-disubstituted benzene ring where all four aromatic hydrogens are replaced by fluorine atoms. Two methyl ester groups are positioned at the 1 and 4 positions.

graph "Molecular_Structure" {

layout=neato;

node [shape=plaintext, fontname="Arial"];

edge [fontname="Arial"];

// Define nodes for atoms

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

F1 [label="F"];

F2 [label="F"];

F3 [label="F"];

F4 [label="F"];

C7 [label="C", pos="2.5,0!"];

O1 [label="O", pos="3,-0.7!"];

O2 [label="O", pos="3,0.7!"];

C8 [label="CH₃", pos="4,0.7!"];

C9 [label="C", pos="-2.5,0!"];

O3 [label="O", pos="-3,-0.7!"];

O4 [label="O", pos="-3,0.7!"];

C10 [label="CH₃", pos="-4,0.7!"];

// Benzene ring with double bonds

C1 -- C2 [len=1.5];

C2 -- C3 [len=1.5, style=dashed];

C3 -- C4 [len=1.5];

C4 -- C5 [len=1.5, style=dashed];

C5 -- C6 [len=1.5];

C6 -- C1 [len=1.5, style=dashed];

// Substituents

C2 -- F1 [len=1.2];

C3 -- F2 [len=1.2];

C5 -- F3 [len=1.2];

C6 -- F4 [len=1.2];

C1 -- C9 [len=1.5];

C4 -- C7 [len=1.5];

// Ester groups

C7 -- O1 [style=double, len=1.2];

C7 -- O2 [len=1.2];

O2 -- C8 [len=1.2];

C9 -- O3 [style=double, len=1.2];

C9 -- O4 [len=1.2];

O4 -- C10 [len=1.2];

// Positioning

C1 [pos="0,0.8!"];

C2 [pos="-0.7,0!"];

C3 [pos="-0.7,-1!"];

C4 [pos="0,-1.8!"];

C5 [pos="0.7,-1!"];

C6 [pos="0.7,0!"];

F1 [pos="-1.4,0.5!"];

F2 [pos="-1.4,-1.5!"];

F3 [pos="1.4,-1.5!"];

F4 [pos="1.4,0.5!"];

}

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol describes a representative lab-scale synthesis. Causality Note: Using methanol as both the reagent and solvent, combined with reflux conditions, drives the equilibrium towards the product side, maximizing the yield.

-

Preparation: To a round-bottom flask equipped with a reflux condenser, add 2,3,5,6-tetrafluoroterephthalic acid (1.0 eq).[1]

-

Reagents: Add an excess of methanol (e.g., 20-30 eq) to the flask. This large excess serves as the solvent and pushes the reaction equilibrium forward.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, slowly pour the reaction mixture into a beaker of cold water. The product, being insoluble in water, will precipitate out as a white solid.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove any remaining acid and methanol.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent like methanol or an ethanol/water mixture to yield the final, high-purity this compound.

Chemical Reactivity and Transformations

The reactivity of this compound is primarily centered on the ester functionalities. The electron-deficient nature of the perfluorinated ring makes the carbonyl carbons of the ester groups highly electrophilic and susceptible to nucleophilic attack.

Key Reaction: Reduction to Diol

A significant transformation is the reduction of the diester to 2,3,5,6-tetrafluoro-1,4-benzenedimethanol.[2] This diol is a valuable monomer for synthesizing specialty fluorinated polyurethanes and polyesters.

-

Mechanism Insight: The reduction is typically achieved using a powerful reducing agent like sodium borohydride (NaBH₄) or potassium borohydride (KBH₄).[2] The hydride (H⁻) from the borohydride attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a primary alcohol after an aqueous workup. The high electron-withdrawing effect of the fluorinated ring enhances the electrophilicity of the carbonyl carbons, facilitating this reduction.[2]

Caption: Reduction of the diester to its corresponding diol.

Experimental Protocol: Reduction with Potassium Borohydride

This protocol is based on established methods for reducing fluorinated esters.[2]

-

Setup: Suspend this compound (1.0 eq) in a suitable solvent system, such as a mixture of ethanol and water, in a reaction flask.

-

Cooling: Cool the suspension in an ice bath to 0-5 °C to control the exothermic reaction.

-

Reagent Addition: Add solid potassium borohydride (KBH₄) (e.g., 2.0-2.5 eq) portion-wise to the cooled suspension while stirring vigorously.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours until the starting material is consumed (monitored by TLC).

-

Quenching: Carefully quench the reaction by slowly adding dilute hydrochloric acid (HCl) to neutralize the excess borohydride and hydrolyze the borate esters.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure to yield the crude 2,3,5,6-tetrafluoro-1,4-benzenedimethanol, which can be purified by recrystallization or column chromatography.

Applications in Research and Industry

The unique properties conferred by the tetrafluorinated core make this compound a valuable intermediate in several high-tech fields.

-

High-Performance Polymers: As a monomer, it is used in the synthesis of fluorinated polyesters. The resulting polymers exhibit exceptional thermal stability, chemical inertness, low dielectric constants, and hydrophobicity, making them suitable for applications in aerospace, electronics, and protective coatings.

-

Metal-Organic Frameworks (MOFs): The parent compound, 2,3,5,6-tetrafluoroterephthalic acid, is a sought-after linker for constructing MOFs.[1] Theoretical studies suggest that MOFs built with this perfluorinated linker can exhibit superior properties for gas storage, particularly for hydrogen (H₂).[1] this compound can serve as a stable precursor that is hydrolyzed in situ or prior to MOF synthesis.

-

Functional Materials: Its derivatives are investigated for applications in optoelectronics. For example, studies have shown that related aromatic esters can exhibit crystallization-induced dual emission, a property of interest for sensors and imaging agents.[3]

Safety and Handling

Proper handling of this compound is crucial in a laboratory setting. While specific toxicity data is limited, precautions for similar aromatic esters and fluorinated compounds should be followed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[4]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4][5] Avoid contact with skin and eyes.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place.[5] Recommended storage is at 2-8°C.[6][7] Keep away from strong oxidizing agents and strong bases.[4]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Avoid release into the environment.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling molecule for the next generation of advanced materials. Its perfluorinated structure provides a robust platform for creating polymers and frameworks with enhanced stability and functionality. The synthetic and reaction protocols detailed in this guide offer a practical foundation for researchers to harness the potential of this versatile compound. As the demand for high-performance materials continues to grow, the importance of building blocks like this compound in both academic research and industrial innovation is set to increase significantly.

References

-

This compound . PubChem, National Center for Biotechnology Information. [Link]

-

CAS#:727-55-9 | this compound . Chemsrc. [Link]

-

Optimized Synthesis of Tetrafluoroterephthalic Acid: A Versatile Linking Ligand for the Construction of New Coordination Polymers and Metal-Organic Frameworks . Inorganic Chemistry, ACS Publications. [Link]

-

This compound | 727-55-9 . Pharmaffiliates. [Link]

-

Electronic Supplementary Information for “[Pd2Ru]+ complexes” . The Royal Society of Chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol | 92339-07-6 | Benchchem [benchchem.com]

- 3. This compound | C10H6F4O4 | CID 11608660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synquestlabs.com [synquestlabs.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. diMethyl2,3,5,6-tetrafluoroterephthalate | 727-55-9 [chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

Dimethyl 2,3,5,6-tetrafluoroterephthalate spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of Dimethyl 2,3,5,6-tetrafluoroterephthalate

Introduction

This compound is a fluorinated aromatic ester with the chemical formula C10H6F4O4.[1] Its rigid, electron-deficient aromatic core, substituted with four fluorine atoms and two methyl ester groups, makes it a valuable building block in polymer chemistry, materials science, and as a precursor in the synthesis of more complex molecules.[2] A thorough understanding of its spectroscopic properties is paramount for researchers and drug development professionals to ensure purity, verify structure, and understand its chemical behavior.

This guide provides a detailed analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The principles behind the interpretation of each spectrum are discussed, and representative data is presented in a clear and concise format.

Molecular Structure

The structure of this compound is characterized by a central benzene ring that is substituted at all four positions with fluorine atoms and at the 1 and 4 positions with methyl ester groups.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.[3] The choice of solvent is crucial to avoid interference with the analyte signals.[4][5][6]

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion and resolution.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Due to the absence of protons on the aromatic ring, a simple spectrum is expected.

-

¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio for the quaternary carbons.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A fluorine-free probe or appropriate background subtraction should be used for optimal results.

¹H NMR Spectroscopy

Due to the molecular symmetry and the absence of protons on the aromatic ring, the ¹H NMR spectrum of this compound is expected to be very simple, showing a single sharp singlet corresponding to the six equivalent protons of the two methyl ester groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.9 | Singlet | 6H | -OCH₃ |

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide more detailed structural information, with distinct signals for the methyl, carbonyl, and aromatic carbons.

| Chemical Shift (δ) ppm | Assignment |

| ~53 | -OCH₃ |

| ~162 | C=O |

| ~115-120 (t) | C-COOCH₃ |

| ~140-145 (m) | C-F |

Note: The aromatic carbon signals will be split due to coupling with the fluorine atoms. The carbons attached to the ester groups will likely appear as triplets due to coupling with the two adjacent fluorine atoms, while the carbons bonded to fluorine will show more complex multiplicity.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful technique for analyzing fluorinated compounds due to its high sensitivity and wide chemical shift range.[7][8] For this compound, all four fluorine atoms are chemically equivalent, which will result in a single singlet in the ¹⁹F NMR spectrum.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -140 | Singlet | Ar-F |

Note: The chemical shift is referenced to CFCl₃. The observed shift is in the typical range for aromatic fluorine atoms.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to remove atmospheric H₂O and CO₂ signals.

Interpretation of the IR Spectrum

The IR spectrum of this compound will be dominated by strong absorptions from the carbonyl and C-O ester bonds, as well as characteristic absorptions from the fluorinated aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 | Weak | C-H stretch (methyl) |

| ~1735-1750 | Strong | C=O stretch (ester) |

| ~1600 | Medium | C=C stretch (aromatic ring) |

| ~1250-1300 | Strong | C-O stretch (ester) |

| ~1000-1100 | Strong | C-F stretch |

The strong carbonyl stretch is a hallmark of ester functional groups.[10][11][12] The presence of strong C-F stretching bands confirms the fluorination of the aromatic ring.[13][14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common method for this type of compound, which will induce fragmentation. Electrospray Ionization (ESI) could also be used for softer ionization to primarily observe the molecular ion.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

Interpretation of the Mass Spectrum

The mass spectrum is expected to show a molecular ion peak at m/z 266, corresponding to the molecular weight of the compound.[1][15] The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃) and the entire methyl ester group (-COOCH₃).

Predicted Fragmentation Pathway:

Sources

- 1. This compound | C10H6F4O4 | CID 11608660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol | 92339-07-6 | Benchchem [benchchem.com]

- 3. bipm.org [bipm.org]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. youtube.com [youtube.com]

- 6. NMR Solvents | Eurisotop [eurisotop.com]

- 7. azom.com [azom.com]

- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. researchgate.net [researchgate.net]

- 15. CAS#:727-55-9 | this compound | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of Dimethyl 2,3,5,6-tetrafluoroterephthalate

Introduction

Dimethyl 2,3,5,6-tetrafluoroterephthalate is a fluorinated aromatic compound with significant applications in materials science and as a building block in organic synthesis. Its rigid, electron-deficient aromatic core, flanked by two methyl ester groups, makes it a valuable component in the design of polymers with enhanced thermal and chemical stability. The four fluorine atoms on the benzene ring profoundly influence the molecule's electronic properties and provide unique spectroscopic handles for characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such fluorinated molecules. This guide provides an in-depth analysis of the proton (¹H) and fluorine-19 (¹⁹F) NMR spectra of this compound, offering insights into spectral interpretation, experimental considerations, and the underlying principles of spin-spin coupling in these systems. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize NMR spectroscopy for the characterization of complex organic molecules.

Molecular Structure and Symmetry

A clear understanding of the molecular structure is paramount to interpreting its NMR spectra. This compound possesses a high degree of symmetry.

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Due to the plane of symmetry bisecting the C1-C4 bond axis and another perpendicular to the ring, the molecule exhibits the following equivalences:

-

The six protons of the two methyl groups are chemically and magnetically equivalent.

-

The four fluorine atoms on the aromatic ring are chemically and magnetically equivalent.

This high symmetry simplifies the NMR spectra, leading to a smaller number of signals than would be expected for a less symmetrical isomer.

¹H NMR Spectrum: A Simple Picture

The ¹H NMR spectrum of this compound is remarkably simple, a direct consequence of the molecule's symmetry.

Expected ¹H NMR Signals

| Protons | Chemical Shift (δ) ppm (approx.) | Multiplicity | Integration | Coupling Constant (J) Hz |

| -OCH₃ | 3.9 | Singlet | 6H | N/A |

The spectrum will display a single sharp signal corresponding to the six equivalent protons of the two methyl ester groups. The absence of any neighboring protons results in a singlet. The chemical shift is in the typical range for methyl esters.

¹⁹F NMR Spectrum: Probing the Fluorinated Core

The ¹⁹F NMR spectrum provides direct information about the fluorine atoms on the aromatic ring.

Expected ¹⁹F NMR Signals

| Fluorine Atoms | Chemical Shift (δ) ppm (approx.) | Multiplicity | Integration | Coupling Constant (J) Hz |

| Aromatic -F | -130 to -150 | Singlet | 4F | N/A |

Similar to the ¹H spectrum, the ¹⁹F NMR spectrum is expected to show a single signal due to the equivalence of the four fluorine atoms. The chemical shift of fluorine atoms on an aromatic ring typically falls within a broad range, and for this compound, it is anticipated to be in the region of -130 to -150 ppm relative to a standard such as CFCl₃.[1] The absence of coupling to other non-equivalent fluorine or hydrogen atoms results in a singlet.

Experimental Protocol: Acquiring High-Quality NMR Data

Obtaining clean and interpretable NMR spectra requires careful sample preparation and instrument setup.

NMR Sample Preparation and Data Acquisition Workflow

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology

-

Solvent Selection : Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) or Acetone-d₆ are common choices.[2][3] Ensure the solvent does not have signals that overlap with the analyte signals.

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition :

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., a 30° or 90° pulse).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹⁹F NMR Acquisition :

-

Switch the probe to the ¹⁹F channel.

-

Set the spectral width to encompass the expected fluorine chemical shift range (e.g., -100 to -200 ppm).

-

A standard pulse sequence can be used.

-

Acquire a sufficient number of scans for good signal-to-noise.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Integrate the signals to determine the relative number of nuclei.

-

Reference the chemical shifts. For ¹H NMR, the residual solvent peak or an internal standard like tetramethylsilane (TMS) is used.[4] For ¹⁹F NMR, an external or internal standard such as CFCl₃ or another known fluorinated compound is used.

-

The Causality Behind Experimental Choices

-

Choice of Solvent : The solvent's primary role is to dissolve the analyte and provide a deuterium signal for the instrument's lock system. A solvent is chosen based on the analyte's solubility and the desire to avoid overlapping signals.

-

Shimming : This process optimizes the homogeneity of the magnetic field across the sample volume. Good shimming is crucial for obtaining sharp, symmetrical peaks, which is essential for accurate integration and resolution of fine coupling patterns.

-

Pulse Angle : A 90° pulse provides the maximum signal intensity for a single scan. However, shorter pulse angles (e.g., 30°) allow for a shorter relaxation delay between scans, leading to faster data acquisition, especially for nuclei with long relaxation times.

-

Number of Scans : The signal-to-noise ratio improves with the square root of the number of scans. The number of scans is chosen as a compromise between achieving a good quality spectrum and the total experiment time.

Advanced Considerations: Long-Range Coupling

While the high symmetry of this compound leads to simple, singlet-like appearances in both ¹H and ¹⁹F spectra under standard resolution, it is important to consider the possibility of long-range couplings.

-

⁴J(H-F) Coupling : There is a potential for a four-bond coupling between the methyl protons and the fluorine atoms on the ring.

-

⁵J(F-F) Coupling : A five-bond coupling could exist between fluorine atoms.

These coupling constants are typically small (less than 1-2 Hz).[5] In most standard NMR experiments, these small couplings are not resolved, and the signals appear as sharp singlets. However, with a high-resolution instrument and appropriate window functions during processing, it might be possible to observe these fine splittings.

Potential Long-Range Coupling Pathways

Caption: Visualization of the potential four-bond coupling pathway between protons and fluorine atoms.

Conclusion

The ¹H and ¹⁹F NMR spectra of this compound are characteristically simple due to the molecule's high symmetry. Each spectrum is expected to display a single resonance, a singlet for the methyl protons in the ¹H spectrum and a singlet for the aromatic fluorine atoms in the ¹⁹F spectrum. This guide has provided a comprehensive overview of the expected spectral features, a detailed experimental protocol for data acquisition, and an explanation of the principles guiding the experimental choices. A thorough understanding of these aspects is crucial for any scientist utilizing NMR spectroscopy for the routine characterization or in-depth structural analysis of fluorinated organic molecules.

References

-

Kwan, E. E. Lecture 3: Coupling Constants. Harvard University. Available from: [Link][5]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link][4]

Sources

- 1. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]

- 2. chem.washington.edu [chem.washington.edu]

- 3. emerypharma.com [emerypharma.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. ekwan.github.io [ekwan.github.io]

- 6. This compound | C10H6F4O4 | CID 11608660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS#:727-55-9 | this compound | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Dimethyl 2,3,5,6-tetrafluoroterephthalate

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and single-crystal X-ray diffraction analysis of dimethyl 2,3,5,6-tetrafluoroterephthalate. Intended for researchers, scientists, and professionals in drug development and materials science, this document details the experimental and computational methodologies required for the elucidation of the compound's three-dimensional structure. A central focus is placed on the causality behind experimental choices and the validation of the resulting crystallographic data, ensuring scientific integrity and reproducibility. This guide serves as a practical reference for the structural determination of fluorinated organic molecules.

Introduction: The Significance of Fluorinated Aromatic Esters

The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This compound, a highly fluorinated aromatic diester, serves as a valuable building block in the synthesis of advanced polymers, functional materials, and pharmaceutical intermediates. A precise understanding of its three-dimensional structure at the atomic level is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its utility in various applications.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[1][2] This guide will walk through the critical steps of synthesizing and crystallizing this compound, followed by a detailed exploration of its crystal structure determination and analysis.

Synthesis and Characterization

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 2,3,5,6-tetrafluoroterephthalic acid.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Experimental Protocol:

A detailed, step-by-step protocol for the synthesis is provided below, based on established esterification methodologies.[3][4]

-

Preparation of Reactants: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3,5,6-tetrafluoroterephthalic acid (1.0 eq) in an excess of anhydrous methanol (20-30 eq).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the reaction mixture. The use of an acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.[3]

-

Reaction Conditions: Heat the mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) to yield crystalline this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed by a suite of spectroscopic techniques.

Table 1: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | A singlet peak corresponding to the six equivalent protons of the two methyl ester groups. The chemical shift is expected in the range of 3.9-4.0 ppm. |

| ¹³C NMR | Signals for the methyl carbons, the ester carbonyl carbons, and the aromatic carbons. The highly fluorinated aromatic carbons will exhibit complex splitting patterns due to C-F coupling. |

| ¹⁹F NMR | A single resonance for the four equivalent fluorine atoms on the aromatic ring, likely appearing in the aromatic fluorine region of the spectrum.[5] |

| FTIR (cm⁻¹) | Characteristic absorption bands for C=O stretching of the ester (around 1720-1740 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), and C-F stretching (around 1000-1100 cm⁻¹). |

| Mass Spec. | The molecular ion peak [M]⁺ is expected at m/z = 266.02, corresponding to the molecular formula C₁₀H₆F₄O₄. |

Single-Crystal X-ray Diffraction Analysis

The heart of this guide lies in the detailed procedure for determining the crystal structure of this compound.

Crystal Growth

Obtaining high-quality single crystals is the most critical and often the most challenging step in a successful SC-XRD experiment.

Protocol for Crystal Growth:

Slow evaporation of a saturated solution is a reliable method for growing single crystals of the title compound.

-

Solvent Selection: Dissolve the purified this compound in a suitable solvent or a mixture of solvents. A good starting point is a solvent in which the compound is moderately soluble, such as a mixture of dichloromethane and hexane, or acetone and water.

-

Preparation of Saturated Solution: Prepare a nearly saturated solution at room temperature or with gentle heating.

-

Slow Evaporation: Loosely cap the vial containing the solution to allow for slow evaporation of the solvent over several days to weeks at a constant temperature. This slow process allows for the ordered arrangement of molecules into a crystal lattice.

Data Collection and Processing

Figure 2: Workflow for Single-Crystal X-ray Diffraction Analysis.

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. A complete dataset of diffraction intensities is collected by rotating the crystal. The raw data are then processed, which involves integration of the reflection intensities and correction for various experimental factors such as absorption.

Structure Solution and Refinement

The processed diffraction data provide the intensities of the reflections, but not their phases – this is the well-known "phase problem" in crystallography.

Structure Solution:

For small molecules like this compound, direct methods are typically employed to solve the phase problem. Software packages such as SHELXT are highly effective for this purpose.[6] These programs use statistical relationships between the intensities of the reflections to derive an initial set of phases, which are then used to calculate an initial electron density map.

Structure Refinement:

The initial structural model obtained from the solution step is then refined against the experimental data. This is an iterative process of adjusting the atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors. The refinement is typically carried out using a least-squares minimization algorithm, as implemented in programs like SHELXL.[2]

Structure Validation

Ensuring the quality and correctness of the determined crystal structure is of utmost importance. The final refined structure should be subjected to rigorous validation checks. The checkCIF routine, often implemented through the PLATON software, is the standard tool for this purpose.[7] It assesses the geometric plausibility of the structure, checks for missed symmetry, and identifies any other potential issues.

Crystal Structure of this compound

The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD).[1][8]

Table 2: Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₁₀H₆F₄O₄ |

| Formula Weight | 266.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.332 |

| b (Å) | 4.701 |

| c (Å) | 17.423 |

| α (°) | 90 |

| β (°) | 95.605 |

| γ (°) | 90 |

| Volume (ų) | 516.9 |

| Z | 2 |

| Calculated Density (g/cm³) | 1.71 |

| R-factor (%) | 7.09 |

| CCDC Deposition No. | 1044991[1] |

Data obtained from the work of Gong et al. (2015).[1]

Molecular Structure and Conformation:

The molecule possesses a center of inversion. The aromatic ring is planar, as expected. The two methyl ester groups are oriented in a trans configuration with respect to the aromatic ring.

Figure 3: Molecular Structure of this compound.

Intermolecular Interactions and Crystal Packing:

The crystal packing is primarily governed by weak intermolecular interactions, including C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between the electron-deficient aromatic rings. These interactions play a crucial role in the overall stability of the crystal lattice.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis, characterization, and crystal structure analysis of this compound. By detailing the experimental protocols and the underlying scientific principles, this document aims to empower researchers to confidently undertake the structural elucidation of this and similar fluorinated organic compounds. The precise knowledge of the three-dimensional structure of this compound is a critical foundation for its rational application in the design and development of novel materials and pharmaceuticals.

References

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

-

Gong, Y., Zhao, L., Peng, Q., Fan, D., Yuan, W. Z., Zhang, Y., & Tang, B. Z. (2015). Crystallization-induced dual emission from metal- and heavy atom-free aromatic acids and esters. Chemical Science, 6(8), 4438-4444. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). CSD Entry 1044991. [Link]

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

-

PLATON for Windows. University of Glasgow. [Link]

-

International Union of Crystallography. checkCIF/PLATON. [Link]

-

Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

-

Carleton College. Single-crystal X-ray Diffraction. [Link]

-

PubChem. This compound. [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

Semantic Scholar. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process. [Link]

Sources

- 1. Crystallization-induced dual emission from metal- and heavy atom-free aromatic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. azom.com [azom.com]

- 6. scispace.com [scispace.com]

- 7. 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol | 92339-07-6 | Benchchem [benchchem.com]

- 8. rsc.org [rsc.org]

Computational Analysis of the Electronic Properties of Dimethyl 2,3,5,6-tetrafluoroterephthalate

An In-depth Technical Guide

Introduction: The Significance of Fluorination in Molecular Design

Dimethyl 2,3,5,6-tetrafluoroterephthalate (DMTFTP) is a fluorinated aromatic compound with a molecular formula of C10H6F4O4[1]. The strategic placement of four highly electronegative fluorine atoms on the benzene ring dramatically influences the molecule's electronic structure and, consequently, its chemical reactivity and physical properties. Fluorination is a widely used strategy in medicinal chemistry and materials science to modulate properties such as metabolic stability, binding affinity, and hydrophobicity[2]. Understanding the electronic landscape of DMTFTP is therefore crucial for predicting its behavior in various applications, from the design of novel polymers and electronic materials to its potential role as a scaffold in drug development.

This guide provides a comprehensive overview of the standard computational workflows used to investigate the electronic properties of DMTFTP. We will delve into the theoretical underpinnings of these methods, explain the rationale behind specific computational choices, and present the expected electronic characteristics based on established principles. The primary computational tool for this analysis is Density Functional Theory (DFT), which offers an excellent balance of accuracy and computational efficiency for studying molecules of this nature[2][3].

Core Computational Methodology: A Validating Workflow

The reliability of computational chemistry hinges on a logical and well-justified methodology. The following protocol is designed as a self-validating system, where each step confirms the success of the previous one, ensuring the final electronic properties are derived from a stable and realistic molecular structure.

Computational Workflow Overview

The process begins with obtaining an initial molecular structure, followed by finding its most stable energetic state (geometry optimization). This stable structure is then confirmed to be a true minimum on the potential energy surface through frequency analysis, before proceeding to the final calculation of its electronic properties.

Caption: A standard workflow for DFT-based calculation of molecular electronic properties.

Experimental Protocol: Step-by-Step Guide

Objective: To accurately calculate the fundamental electronic properties of this compound.

Required Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

1. Preparation of the Initial Molecular Structure

- Action: Obtain the 3D coordinates of DMTFTP. A reliable source for this is the PubChem database (CID: 11608660)[1].

- Causality: Starting with a reasonable 3D structure, even if it's not perfect, significantly reduces the computational time required for the optimization process to find the energy minimum.

2. Geometry Optimization

- Action: Set up and run a geometry optimization calculation.

- Method: Density Functional Theory (DFT).

- Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and has a proven track record for providing accurate geometries and electronic properties for a broad range of organic molecules[2][4].

- Basis Set: 6-311++G(d,p). This choice is critical. The 6-311G part provides a flexible description of the core and valence electrons. The ++ indicates the addition of diffuse functions for both heavy atoms and hydrogens, which are essential for accurately describing the electron distribution far from the nuclei, a common feature in molecules with electronegative atoms. The (d,p) specifies the addition of polarization functions, allowing orbitals to change shape, which is crucial for describing chemical bonds accurately[4][5].

- Causality: This step is the most computationally intensive but also the most important. It locates the most stable arrangement of atoms in the molecule (its ground state geometry). All subsequent electronic properties are dependent on this optimized structure.

3. Vibrational Frequency Analysis

- Action: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

- Trustworthiness: This is a critical validation step. A true energy minimum will have no imaginary frequencies. If imaginary frequencies are present, it indicates the structure is a saddle point (a transition state), not a stable minimum, and the optimization must be revisited.

4. Calculation of Electronic Properties

- Action: Using the validated, optimized geometry, perform a single-point energy calculation to derive the electronic properties. The output of this calculation will provide the necessary data.

- Key Properties to Analyze:

- Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO/LUMO): These are fundamental descriptors of chemical reactivity[6].

- Molecular Electrostatic Potential (MEP): This property is used to visualize the charge distribution and predict how the molecule will interact with other species[3].

- Atomic Charges: Calculated using methods like Mulliken or Natural Bond Orbital (NBO) analysis to quantify the electron distribution on each atom.

Predicted Electronic Properties and Data Analysis

While exact values require running the specific calculations, we can predict the expected properties of DMTFTP based on the known effects of its functional groups. The electron-withdrawing nature of the four fluorine atoms and two ester groups is expected to dominate its electronic landscape.